N,N'-Dimethyldithiooxamide
Overview
Description
N,N’-Dimethyldithiooxamide: is an organic compound with the molecular formula C4H8N2S2 . It is a colorless to pale yellow liquid with a strong, irritating odor. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dimethyldithiooxamide can be synthesized through the reaction of dimethylamine with dithiooxamide under alkaline conditions. The reaction typically involves maintaining an appropriate temperature and stirring to ensure proper mixing. The final product is obtained through neutralization, extraction, and purification steps.
Industrial Production Methods: In industrial settings, the production of N,N’-Dimethyldithiooxamide involves the use of large-scale reactors where dimethylamine and dithiooxamide are reacted under controlled conditions. The process includes steps such as temperature regulation, continuous stirring, and the use of solvents to facilitate the reaction. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethyldithiooxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N,N’-Dimethyldithiooxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used as a vulcanization accelerator in the rubber industry to improve the cross-linking density and physical properties of rubber.
Mechanism of Action
The mechanism of action of N,N’-Dimethyldithiooxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
- N,N’-Dimethylformamide
- N,N’-Dimethylacetamide
- N,N’-Dicyclohexyldithiooxamide
- N,N’-Dibenzyldithiooxamide
Comparison: N,N’-Dimethyldithiooxamide is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. Compared to N,N’-Dimethylformamide and N,N’-Dimethylacetamide, it has different reactivity and applications. The presence of sulfur atoms in its structure allows it to form strong complexes with metals, making it particularly useful in coordination chemistry. Additionally, its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
N,N'-dimethylethanedithioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLIZYQZJMPNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059514 | |
Record name | Ethanedithioamide, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-79-6 | |
Record name | N,N′-Dimethyldithiooxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedithioamide, N1,N2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Dimethyldithiooxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Dimethyldithiooxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedithioamide, N1,N2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedithioamide, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethyldithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.024 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N,N'-Dimethyldithiooxamide?
A1: this compound (DMDTO) has the molecular formula C4H8N2S2 and a molecular weight of 152.25 g/mol. [] Spectroscopic studies, including HeI photoelectron spectroscopy, have been conducted to understand its electronic structure. [] The crystal and molecular structure of DMDTO has also been determined. []
Q2: How is this compound used in analytical chemistry?
A2: DMDTO plays a crucial role in the spectrophotometric determination of trace amounts of rhenium. [, ] It acts as a chromogenic reagent, forming a colored complex with rhenium that allows for quantification. [] This method has proven valuable in analyzing rhenium content in various matrices, including plants and molybdenite. [, ]
Q3: What are the catalytic properties and applications of this compound?
A3: DMDTO exhibits catalytic activity in the reduction reaction with tin(II) in alkaline conditions. [] This catalytic property is the basis for a highly selective spectrophotometric method for determining trace amounts of rhenium. [] Rhenium(IV) catalyzes the reduction of DMDTO by tin(II), producing a blue-colored product with maximum absorbance at 634 nm. []
Q4: How does the structure of this compound relate to its acid dissociation behavior?
A4: The acid dissociation constants (pKa) of DMDTO and related thiooxamides have been determined spectrophotometrically. [] The study investigated the influence of structural factors like inductive effects, conjugation, and hydrogen bonding on the acidity of these compounds. []
Q5: What is known about the coordination chemistry of this compound with metals?
A5: DMDTO can act as a bidentate chelating ligand, coordinating to metal ions via its sulfur atoms. [, , ] Studies have explored the synthesis, properties, and spectroscopic characteristics of cobalt(II) and cobalt(III) complexes with DMDTO. [] Additionally, palladium(II) complexes with DMDTO have been prepared and characterized. [, ] These investigations shed light on the structural diversity and potential applications of DMDTO in coordination chemistry.
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